2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide
Description
This compound belongs to the benzimidazole-based hydrazide class, characterized by a benzimidazole core substituted with a benzyl group at the N1 position and a sulfanyl-linked acetohydrazide moiety. The hydrazide side chain is further functionalized with a 4-ethylphenyl methylidene group in the (E)-configuration.
Properties
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-ethylphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4OS/c1-2-19-12-14-20(15-13-19)16-26-28-24(30)18-31-25-27-22-10-6-7-11-23(22)29(25)17-21-8-4-3-5-9-21/h3-16H,2,17-18H2,1H3,(H,28,30)/b26-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXXOHHHFVOHBZ-WGOQTCKBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the sulfanyl group. The final step involves the condensation of the intermediate with an appropriate aldehyde to form the acetohydrazide derivative.
Preparation of Benzimidazole Core: The benzimidazole core can be synthesized by the reaction of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzimidazole core with a suitable thiol compound.
Formation of Acetohydrazide Derivative: The final step involves the condensation of the intermediate with an aldehyde, such as 4-ethylbenzaldehyde, in the presence of a hydrazine derivative to form the acetohydrazide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzimidazole ring or the acetohydrazide moiety.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with DNA and proteins, potentially inhibiting their function. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their activity. The acetohydrazide moiety can interact with various enzymes, inhibiting their catalytic activity.
Comparison with Similar Compounds
Core Modifications
- Benzimidazole Substitution: The benzyl group at N1 (target compound) contrasts with ethyl (e.g., 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(4-ethylphenyl)methylene]acetohydrazide, ) or 4-methylbenzyl groups (e.g., 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-[(E)-(4-nitrophenyl)methylene]acetohydrazide, ). These substitutions influence steric bulk and electronic properties, affecting solubility and target binding. Sulfanyl vs. oxygen-based linkers (e.g., sulfonohydrazides in ) alter molecular polarity and hydrogen-bonding capacity.
Hydrazide Side Chain Variations
- Arylidene Modifications :
- The 4-ethylphenyl group in the target compound is compared to:
- 4-Fluorophenyl : Fluorinated analogs (e.g., ) exhibit enhanced antibacterial activity due to fluorine’s electronegativity.
- 4-Chlorophenyl (e.g., ): Chlorine’s lipophilicity may improve membrane permeability.
- Substituents like methoxy ( ) or benzyloxy ( ) alter π-π stacking and solubility.
Spectroscopic Characterization
Antimicrobial Activity
- MIC Values (μg/mL): Compound E. coli K. pneumoniae S. aureus Reference Target Compound Not reported Not reported Not reported – 4-Fluorophenyl analog 13.3 26.6 Not reported Coumarin-based analog (4f) 25.0 32.0 18.0 Fluorinated derivatives show superior activity due to enhanced membrane penetration .
Anti-Inflammatory and Chemoprotective Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
